molecular formula C9H5BrFNO B14047423 2-(2-Bromo-6-fluorophenyl)oxazole

2-(2-Bromo-6-fluorophenyl)oxazole

Cat. No.: B14047423
M. Wt: 242.04 g/mol
InChI Key: MOPDZJGIHCTDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-6-fluorophenyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of a bromine atom at the second position and a fluorine atom at the sixth position on the phenyl ring attached to the oxazole core. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-fluorophenyl)oxazole can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions to form the oxazole ring . This method is efficient and provides high yields of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its scalability and efficiency. The use of automated reactors and continuous flow systems can further enhance the production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-fluorophenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate, used in substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the phenyl ring or the oxazole ring itself.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-fluorophenyl)oxazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-fluorophenyl)oxazole
  • 2-(2-Chloro-6-fluorophenyl)oxazole
  • 2-(2-Bromo-6-chlorophenyl)oxazole

Uniqueness

2-(2-Bromo-6-fluorophenyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

2-(2-bromo-6-fluorophenyl)-1,3-oxazole

InChI

InChI=1S/C9H5BrFNO/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-5H

InChI Key

MOPDZJGIHCTDAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=NC=CO2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.